N,N-Bis(2-ethylhexyl)-2-methylpropanamid

Übersicht

Beschreibung

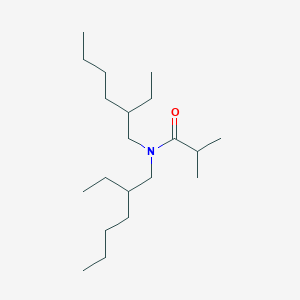

N,N-bis(2-ethylhexyl)-2-methylpropanamide is an organic compound known for its unique chemical properties and applications. It is a derivative of acetamide, characterized by the presence of two ethylhexyl groups and a methyl group attached to the nitrogen atom. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

N,N-bis(2-ethylhexyl)-2-methylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Wirkmechanismus

Target of Action

The primary target of N,N-bis(2-ethylhexyl)-2-methylpropanamide, also known as N523, is lithium ions . Lithium ions are targeted due to the increasing demand for lithium resources, particularly from salt lake brine .

Mode of Action

N523 interacts with lithium ions through a process known as extraction . This extraction process is diffusion-controlled, and the chemical reaction occurs at the interface region . The compound has been shown to have good lithium extraction ability and selectivity .

Biochemical Pathways

Instead, it is a physicochemical process that occurs in a solvent (such as kerosene) at a specific temperature (298.15 K) .

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in this context, it refers to the extraction efficiency of N523. The lithium extraction rate can reach up to 92% under optimal extraction conditions .

Result of Action

The result of the action of N523 is the efficient extraction of lithium ions from salt lake brine . After a three-stage counter-current extraction experiment conducted over six cycles, the lithium extraction rate reached 99.89% .

Action Environment

The action of N523 is influenced by several environmental factors. The extraction process is performed at a specific temperature (298.15 K), and the extraction efficiency can be affected by the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent, and the phase ratio . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-ethylhexyl)-2-methylpropanamide typically involves the reaction of 2-ethylhexylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of N,N-bis(2-ethylhexyl)-2-methylpropanamide is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(2-ethylhexyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like sodium azide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary product is the corresponding amine.

Substitution: The products depend on the nucleophile used, such as azides or hydrides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-bis(2-ethylhexyl)acetamide

- N,N-bis(2-ethylhexyl)formamide

- N,N-bis(2-ethylhexyl)butyramide

Uniqueness

N,N-bis(2-ethylhexyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propanamide backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biologische Aktivität

N,N-bis(2-ethylhexyl)-2-methylpropanamide is a synthetic compound notable for its applications in various fields, including biochemistry and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₈N₂O

- Functional Group : Amide

- Alkyl Chains : Two long 2-ethylhexyl chains, contributing to its hydrophobic properties.

This compound is primarily recognized for its role as a ligand in metal ion extraction processes, where it forms stable complexes with various metals, including lithium.

N,N-bis(2-ethylhexyl)-2-methylpropanamide interacts with biological targets through non-covalent interactions such as hydrogen bonding. These interactions can influence enzyme activity and protein-ligand binding dynamics, making it a valuable tool in biochemical research.

Biological Activity Overview

The biological activity of N,N-bis(2-ethylhexyl)-2-methylpropanamide has been studied in various contexts:

- Enzyme Interaction : It has been utilized to study enzyme-substrate interactions and protein-ligand binding, which are crucial for understanding metabolic pathways.

- Toxicological Studies : Research indicates potential hepatotoxicity and reproductive toxicity associated with similar compounds. For example, repeated exposure studies have shown liver hypertrophy and testicular atrophy in animal models .

- Carcinogenic Potential : Some studies suggest a potential carcinogenic effect, with findings indicating dose-dependent increases in liver tumors in rodent models exposed to related compounds . The lowest observed adverse effect levels (LOAEL) for tumor induction were established at 146.6 mg/kg for rats.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted on related compounds that share structural similarities with N,N-bis(2-ethylhexyl)-2-methylpropanamide. The study highlighted the following key findings:

| Parameter | Findings |

|---|---|

| Liver Effects | Increased liver weights and hypertrophy noted |

| Kidney Effects | Chronic nephropathy observed in repeated dose studies |

| Reproductive Effects | Testicular atrophy and spermatogenesis issues reported |

| NOAEL (Males/Females) | 28.9 mg/kg bw/day / 36.1 mg/kg bw/day |

These findings emphasize the importance of further investigations into the safety profile of this compound in human health contexts .

Case Study 2: Environmental Impact

In environmental studies, N,N-bis(2-ethylhexyl)-2-methylpropanamide was evaluated for its effects on aquatic organisms. Results indicated significant bioaccumulation potential, raising concerns about its environmental persistence and toxicity to aquatic life.

Comparative Analysis with Similar Compounds

To understand the unique properties of N,N-bis(2-ethylhexyl)-2-methylpropanamide, a comparison with similar amides is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-methylpropanamide | Lacks ethyl groups | Lower affinity for metal complexes |

| N-ethyl-N-methylpropanamide | Contains both ethyl and methyl groups | Moderate biological activity |

| N,N-bis(2-ethylhexyl)acetamide | Different alkyl chain length | Reduced biological interaction |

N,N-bis(2-ethylhexyl)-2-methylpropanamide's unique structure imparts distinct chemical properties that enhance its efficacy as a ligand in biochemical applications.

Eigenschaften

IUPAC Name |

N,N-bis(2-ethylhexyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFWJHDNHXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336370 | |

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112724-95-5 | |

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-ethylhexyl)-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.